molecular formula C18H18Br2 B13853521 2,7-Dibromo-9,9,10,10-tetramethylanthracene

2,7-Dibromo-9,9,10,10-tetramethylanthracene

Cat. No.: B13853521
M. Wt: 394.1 g/mol
InChI Key: AYFDWAZZOSVVQW-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9,10,10-tetramethylanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and four methyl groups at the 9 and 10 positions. It is primarily used in organic synthesis and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9,10,10-tetramethylanthracene typically involves the bromination of 9,9,10,10-tetramethylanthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9,10,10-tetramethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted anthracenes can be formed.

    Oxidation Products: Anthraquinones or other oxidized derivatives.

    Reduction Products: Dihydroanthracenes or other reduced forms.

Scientific Research Applications

2,7-Dibromo-9,9,10,10-tetramethylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9,10,10-tetramethylanthracene involves its interaction with other molecules through its bromine atoms and conjugated system. The bromine atoms can participate in halogen bonding, while the conjugated system can engage in π-π interactions. These interactions influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9,10,10-tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2,7-dibromo-9,9,10,10-tetramethylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2/c1-17(2)13-7-5-11(19)9-15(13)18(3,4)16-10-12(20)6-8-14(16)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFDWAZZOSVVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C3=C1C=CC(=C3)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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